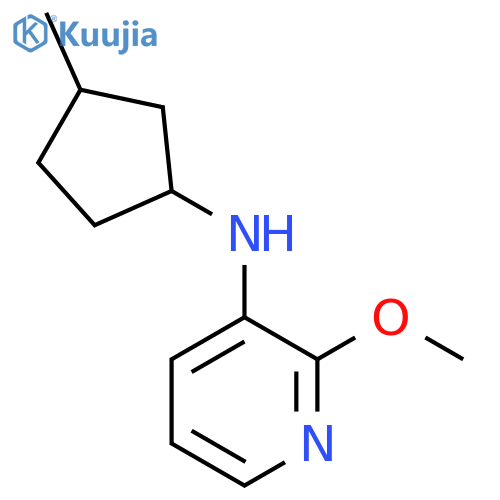

Cas no 1343175-93-8 (2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine)

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine

- 3-Pyridinamine, 2-methoxy-N-(3-methylcyclopentyl)-

-

- インチ: 1S/C12H18N2O/c1-9-5-6-10(8-9)14-11-4-3-7-13-12(11)15-2/h3-4,7,9-10,14H,5-6,8H2,1-2H3

- InChIKey: YCWIEWRWABPTGS-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(=CC=CN=1)NC1CCC(C)C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 198

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 34.2

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-161794-1.0g |

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine |

1343175-93-8 | 1g |

$914.0 | 2023-06-07 | ||

| Enamine | EN300-161794-0.1g |

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine |

1343175-93-8 | 0.1g |

$804.0 | 2023-06-07 | ||

| Enamine | EN300-161794-50mg |

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine |

1343175-93-8 | 50mg |

$528.0 | 2023-09-23 | ||

| Enamine | EN300-161794-250mg |

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine |

1343175-93-8 | 250mg |

$579.0 | 2023-09-23 | ||

| Enamine | EN300-161794-500mg |

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine |

1343175-93-8 | 500mg |

$603.0 | 2023-09-23 | ||

| Enamine | EN300-161794-5000mg |

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine |

1343175-93-8 | 5000mg |

$1821.0 | 2023-09-23 | ||

| Enamine | EN300-161794-2500mg |

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine |

1343175-93-8 | 2500mg |

$1230.0 | 2023-09-23 | ||

| Enamine | EN300-161794-10.0g |

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine |

1343175-93-8 | 10g |

$3929.0 | 2023-06-07 | ||

| Enamine | EN300-161794-0.25g |

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine |

1343175-93-8 | 0.25g |

$840.0 | 2023-06-07 | ||

| Enamine | EN300-161794-5.0g |

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine |

1343175-93-8 | 5g |

$2650.0 | 2023-06-07 |

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine 関連文献

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amineに関する追加情報

2-Methoxy-N-(3-Methylcyclopentyl)Pyridin-3-Amine: A Comprehensive Overview

The compound with CAS No. 1343175-93-8, commonly referred to as 2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a methoxy group and an N-substituted cyclopentyl moiety. The pyridin-3-amine core is a well-known scaffold in medicinal chemistry, often employed in the development of bioactive molecules due to its ability to interact with various biological targets.

Recent studies have highlighted the potential of 2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine as a promising candidate in drug discovery. Researchers have focused on its ability to modulate key enzymes and receptors involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The methoxy group at the 2-position of the pyridine ring is believed to enhance the compound's lipophilicity, thereby improving its bioavailability and ability to cross the blood-brain barrier.

The synthesis of 2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of the methoxy group is achieved through nucleophilic aromatic substitution, while the N-substitution with the cyclopentyl group is accomplished via reductive amination or other coupling reactions. The stereochemistry of the cyclopentyl ring plays a crucial role in determining the compound's pharmacokinetic properties, making it essential to optimize during synthesis.

In terms of applications, 2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine has shown potential as a lead compound for developing novel therapeutics. Its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, has been extensively studied. Recent research indicates that this compound exhibits higher potency compared to existing AChE inhibitors, suggesting its potential as a next-generation treatment for neurodegenerative disorders.

Moreover, the compound's structure has been leveraged in designing analogs for other therapeutic areas, such as cancer and inflammation. The cyclopentyl group introduces rigidity into the molecule, which can enhance its binding affinity to target proteins. This structural feature has been exploited in ongoing studies aimed at improving drug efficacy and reducing off-target effects.

From an environmental standpoint, 2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine has been evaluated for its biodegradability and ecotoxicity. Initial findings suggest that it exhibits low toxicity towards aquatic organisms, making it a safer option for large-scale production and use in pharmaceutical applications.

In conclusion, 2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine represents a significant advancement in organic synthesis and drug discovery. Its unique chemical structure, combined with promising biological activity, positions it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound is expected to pave the way for innovative therapies across various therapeutic areas.

1343175-93-8 (2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine) 関連製品

- 2091893-94-4(N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine)

- 1861195-03-0(4-Chloro-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine)

- 83584-42-3(3-(Isoquinolin-1-ylmethyl)benzonitrile)

- 327979-94-2(1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea)

- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)

- 97529-85-6(5-hydroxyfuran-2-carboxylic acid)

- 886927-93-1(N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-3,5-dimethoxybenzamide)

- 1261681-54-2(2,3-Bis(perfluorophenyl)pyridine-6-acetonitrile)

- 2227662-29-3(rac-tert-butyl 3-(1R,3S)-3-amino-2,2-dimethylcyclopropylazetidine-1-carboxylate)

- 1361580-69-9(2-Fluoro-5-iodo-3-(perchlorophenyl)pyridine)